molecular formula C18H21O5P B14496148 Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate CAS No. 65601-38-9

Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate

Cat. No.: B14496148
CAS No.: 65601-38-9
M. Wt: 348.3 g/mol
InChI Key: GMZGQYFVNVCCQA-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1-hydroxy-2-oxo-1,2-diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate typically involves the reaction of aromatic ketones with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained as a white precipitate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phosphonates.

Mechanism of Action

The mechanism of action of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated by its ability to inhibit specific enzymes and disrupt cellular processes .

Comparison with Similar Compounds

  • Diethyl (2-oxo-1-phenylethyl)phosphonate
  • Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate

Comparison: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

65601-38-9

Molecular Formula

C18H21O5P

Molecular Weight

348.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-hydroxy-1,2-diphenylethanone

InChI

InChI=1S/C18H21O5P/c1-3-22-24(21,23-4-2)18(20,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,20H,3-4H2,1-2H3

InChI Key

GMZGQYFVNVCCQA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)OCC

Origin of Product

United States

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